molecular formula C12H17ClFN B13288440 [(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13288440
M. Wt: 229.72 g/mol
InChI Key: QSZVEEXBICZVJV-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methylamine is an organic compound with the molecular formula C₁₂H₁₇ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further attached to a methylbutylamine group. It is primarily used for research purposes in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases in solvents like dichloromethane or toluene.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

(3-Chloro-2-fluorophenyl)methylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)methylamine
  • (2-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-2-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where these specific substituents are required.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

QSZVEEXBICZVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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